molecular formula C20H21ClN4OS B11432374 3-amino-N-(3-chlorophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-N-(3-chlorophenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11432374
M. Wt: 400.9 g/mol
InChI Key: HKTYAYOOHVXYQZ-UHFFFAOYSA-N
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Description

3-AMINO-N-(3-CHLOROPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienonaphthyridines This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a thieno[2,3-b]naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N-(3-CHLOROPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]naphthyridine core, followed by the introduction of the amino and chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N-(3-CHLOROPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols

Scientific Research Applications

3-AMINO-N-(3-CHLOROPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-AMINO-N-(3-CHLOROPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-3-CHLOROPYRIDINE
  • 3-(2-CHLORO-3-METHOXYPHENYL)-N-(3-CHLOROPHENYL)-2-PROPENAMIDE
  • 2-((3-CHLOROPROPANOYL)AMINO)-N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)BENZAMIDE

Uniqueness

3-AMINO-N-(3-CHLOROPHENYL)-6-(PROPAN-2-YL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE stands out due to its unique thieno[2,3-b]naphthyridine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21ClN4OS

Molecular Weight

400.9 g/mol

IUPAC Name

3-amino-N-(3-chlorophenyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C20H21ClN4OS/c1-11(2)25-7-6-16-12(10-25)8-15-17(22)18(27-20(15)24-16)19(26)23-14-5-3-4-13(21)9-14/h3-5,8-9,11H,6-7,10,22H2,1-2H3,(H,23,26)

InChI Key

HKTYAYOOHVXYQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=CC=C4)Cl)N

Origin of Product

United States

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